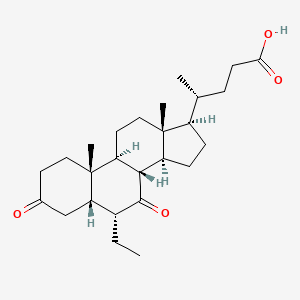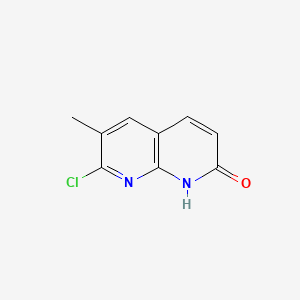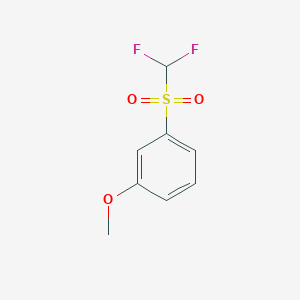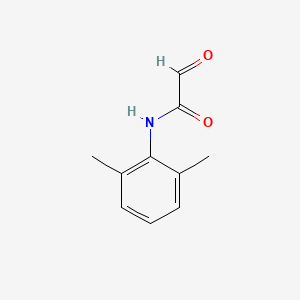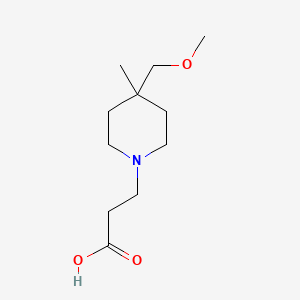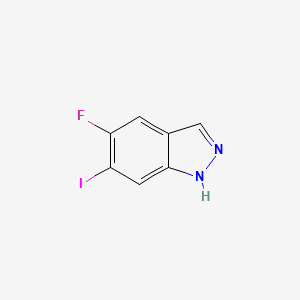
5-(4-Acetylpiperazin-1-YL)-2-cyanobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Acetylpiperazin-1-YL)-2-cyanobenzoic acid is a complex organic compound that features a piperazine ring substituted with an acetyl group and a benzoic acid moiety with a cyano group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Acetylpiperazin-1-YL)-2-cyanobenzoic acid typically involves multi-step organic reactions The benzoic acid moiety is then synthesized separately and coupled with the piperazine derivative
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
5-(4-Acetylpiperazin-1-YL)-2-cyanobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 5-(4-Acetylpiperazin-1-YL)-2-cyanobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. The cyano group can participate in hydrogen bonding, enhancing the compound’s binding affinity.
類似化合物との比較
- 4-Acetylpiperazin-1-yl)acetic acid
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Comparison: 5-(4-Acetylpiperazin-1-YL)-2-cyanobenzoic acid is unique due to the presence of both the cyano and acetyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities and pharmacological profiles, making it a valuable compound for specific research applications.
特性
分子式 |
C14H15N3O3 |
|---|---|
分子量 |
273.29 g/mol |
IUPAC名 |
5-(4-acetylpiperazin-1-yl)-2-cyanobenzoic acid |
InChI |
InChI=1S/C14H15N3O3/c1-10(18)16-4-6-17(7-5-16)12-3-2-11(9-15)13(8-12)14(19)20/h2-3,8H,4-7H2,1H3,(H,19,20) |
InChIキー |
CPUKYNMYVWJLIT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2'-Dithiobis-benzoic Acid](/img/structure/B13431777.png)
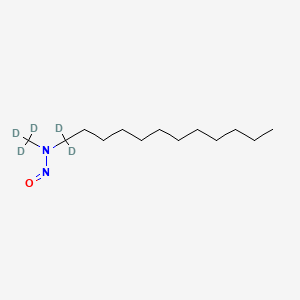
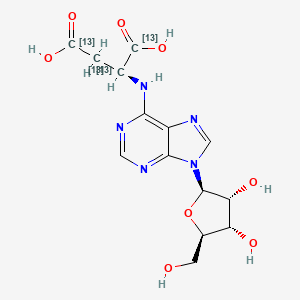
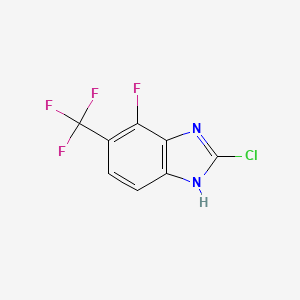
![2-butyl-1-oxido-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3-aza-1-azoniaspiro[4.4]non-1-en-4-one](/img/structure/B13431809.png)
![N'-[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]-2,2,2-trideuterioacetohydrazide](/img/structure/B13431811.png)
